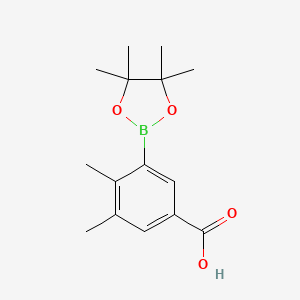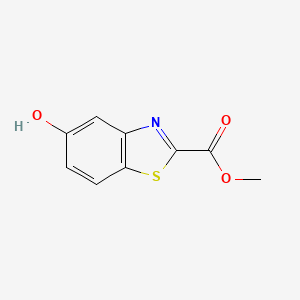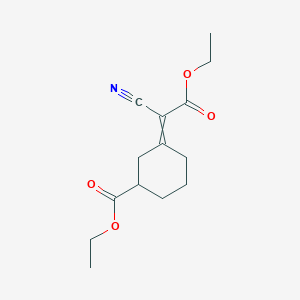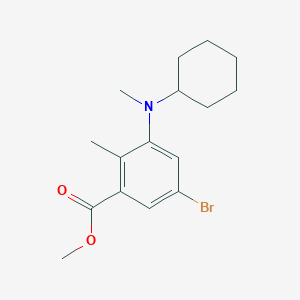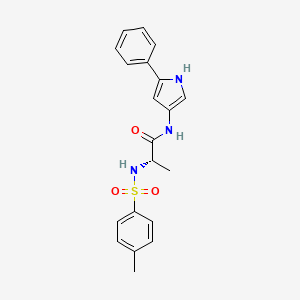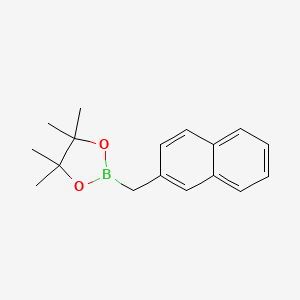![molecular formula C14H19FeN3NaO10+3 B1401466 Ferrate(2-),[rel-[N(R)]-N-[2-[bis[(carboxy-kO)methyl]amino-kN]ethyl]-N-[2-[(S)-[(carboxy-kO)methyl](carboxymethyl)amino-kN]ethyl]glycinato(5-)-kN,kO]-,sodium hydrogen, (PB-7-13-12564)- CAS No. 12389-75-2](/img/structure/B1401466.png)
Ferrate(2-),[rel-[N(R)]-N-[2-[bis[(carboxy-kO)methyl]amino-kN]ethyl]-N-[2-[(S)-[(carboxy-kO)methyl](carboxymethyl)amino-kN]ethyl]glycinato(5-)-kN,kO]-,sodium hydrogen, (PB-7-13-12564)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hydrogen ferric DTPA is a complex molecule with the molecular formula C14H19FeN3NaO10 . It is a synthetic polyamino carboxylic acid that can sequester metal ions and form highly stable DTPA-metal ion complexes .
Synthesis Analysis
The synthesis of Sodium hydrogen ferric DTPA involves the reaction of diethylenetriaminepentaacetic acid (DTPA) with ferric chloride . The reaction produces a complex molecule that has a high affinity for iron ions .Chemical Reactions Analysis
Sodium hydrogen ferric DTPA works by tightly binding to radioactive plutonium, americium, and curium . These radioactive materials, bound to DTPA, are then passed from the body in the urine .Physical And Chemical Properties Analysis
Sodium hydrogen ferric DTPA has a molecular weight of 468.15000 . It has a boiling point of 721.1ºC at 760mmHg . The density of Sodium hydrogen ferric DTPA is 1.607 at 20℃ .Aplicaciones Científicas De Investigación
1. Extraction and Analysis of Microelements in Soil
Sodium Hydrogen Ferric DTPA plays a role in soil science, particularly in extracting microelements associated with soil organic matter. Shuman (1983) studied sodium hypochlorite methods for extracting microelements like manganese, copper, iron, and zinc from soil, utilizing sodium hypochlorite with DTPA (diethylenetriaminepentaacetic acid). The study found that adding DTPA during the extraction process significantly increased the amounts of extractable metals, suggesting the effectiveness of DTPA in soil extraction methods (Shuman, 1983).
2. Chelate Degradation in Oxidative Absorption Processes
The degradation of chelates like DTPA in oxidative absorption processes, particularly in the context of hydrogen sulfide removal, is an area of application. Deshmukh, Shete, and Pawar (2013) investigated the degradation of chelates such as DTPA at specific conditions, finding that processes involving ferric chelate solutions, including DTPA, are applicable for the removal of low to high concentrations of hydrogen sulfide. This research highlights the potential of DTPA in environmental applications and waste treatment processes (Deshmukh, Shete, & Pawar, 2013).
3. Enhancing Iron Availability in Agricultural Applications
In agriculture, Sodium Hydrogen Ferric DTPA is used to enhance iron availability in plants. Lee et al. (2011) focused on the recovery of nutritional disorders in iron-deficient tomato cultivars through Fe-DTPA treatment. The study demonstrated that Fe-DTPA is stable in various pH levels and can effectively recover iron content in tomato seedlings within a short period, indicating its utility in addressing iron deficiencies in plants (Lee et al., 2011).
4. Application in Energy Storage Materials
Sodium Hydrogen Ferric DTPA also finds applications in the field of energy storage. Jo et al. (2020) demonstrated the use of diethylenetriamine penta-acetic acid salt (DTPA-5Na) in enhancing the performance of sodium-ion batteries. The study revealed that the addition of DTPA-5Na to sodium-deficient cathode materials significantly increased the charge capacity, suggesting a novel application of DTPA derivatives in improving energy storage technologies (Jo et al., 2020).
Mecanismo De Acción
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Sodium hydrogen ferric DTPA plays a crucial role in biochemical reactions by chelating metal ions, thereby preventing metal-catalyzed oxidative damage. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to iron ions, forming a stable complex that can be utilized in various biochemical assays and treatments. The nature of these interactions is primarily based on the strong affinity of DTPA for metal ions, which allows it to sequester metals and prevent their participation in harmful reactions .
Cellular Effects
Sodium hydrogen ferric DTPA influences various cellular processes by modulating the availability of metal ions. It affects cell signaling pathways, gene expression, and cellular metabolism. By chelating iron, it can reduce the availability of free iron, which is essential for the proliferation of certain cell types. This reduction in free iron can lead to decreased cellular metabolism and altered gene expression, impacting cell function .
Molecular Mechanism
The molecular mechanism of sodium hydrogen ferric DTPA involves its ability to form stable complexes with metal ions. This chelation process inhibits the catalytic activity of metal-dependent enzymes and prevents metal-induced oxidative stress. Sodium hydrogen ferric DTPA binds to iron ions through its carboxylate and amine groups, forming a hexadentate complex that is highly stable. This binding interaction can inhibit enzymes that require metal ions as cofactors, thereby modulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium hydrogen ferric DTPA can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its efficacy can diminish over extended periods. Long-term studies have shown that sodium hydrogen ferric DTPA can maintain its chelating activity for several weeks, but gradual degradation can lead to reduced effectiveness. This degradation can impact cellular functions, as the availability of free metal ions may increase over time .
Dosage Effects in Animal Models
The effects of sodium hydrogen ferric DTPA vary with different dosages in animal models. At low doses, it effectively chelates metal ions without causing significant toxicity. At high doses, it can lead to adverse effects such as renal toxicity and disruption of essential metal ion homeostasis. Studies have shown that there is a threshold dose beyond which the toxic effects outweigh the benefits, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
Sodium hydrogen ferric DTPA is involved in various metabolic pathways, primarily through its interaction with metal ions. It can influence metabolic flux by altering the availability of metal cofactors required for enzymatic reactions. For example, by chelating iron, it can affect the activity of iron-dependent enzymes involved in cellular respiration and DNA synthesis. This modulation of metabolic pathways can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, sodium hydrogen ferric DTPA is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments where it exerts its chelating activity. The distribution of sodium hydrogen ferric DTPA is influenced by its affinity for metal ions and the presence of specific transporters that recognize the chelated complex .
Subcellular Localization
The subcellular localization of sodium hydrogen ferric DTPA is critical for its activity and function. It can be directed to specific organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can chelate iron and prevent oxidative damage. The precise localization within subcellular compartments ensures that sodium hydrogen ferric DTPA exerts its effects in a targeted manner, enhancing its efficacy in biochemical applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium hydrogen ferric dtpa involves the reaction of ferric chloride with diethylenetriaminepentaacetic acid (dtpa) in the presence of sodium hydroxide.", "Starting Materials": [ "Ferric chloride", "Diethylenetriaminepentaacetic acid (dtpa)", "Sodium hydroxide" ], "Reaction": [ "Dissolve 1 mole of ferric chloride in water", "Add 1 mole of diethylenetriaminepentaacetic acid (dtpa) to the solution", "Add 2 moles of sodium hydroxide to the solution", "Heat the solution to 80-90°C for 2-3 hours", "Cool the solution and adjust the pH to 7-8 with hydrochloric acid", "Filter the solution to obtain Sodium hydrogen ferric dtpa as a solid" ] } | |
Número CAS |
12389-75-2 |
Fórmula molecular |
C14H19FeN3NaO10+3 |
Peso molecular |
468.15 g/mol |
Nombre IUPAC |
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;iron(6+) |
InChI |
InChI=1S/C14H23N3O10.Fe.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;/q;+6;+1/p-4 |
Clave InChI |
UDEONADEAJJCCV-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)[O-].[Na+].[Fe] |
SMILES canónico |
[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+6] |
Otros números CAS |
12389-75-2 |
Descripción física |
Dry Powder, Liquid; Dry Powder; Other Solid; NKRA; Pellets or Large Crystals |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



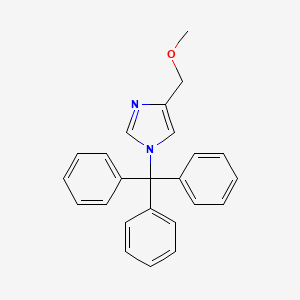
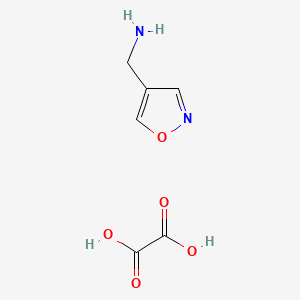



![Oxazolo[5,4-b]pyridin-2-amine dihydrochloride](/img/structure/B1401392.png)

![Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride](/img/structure/B1401398.png)
